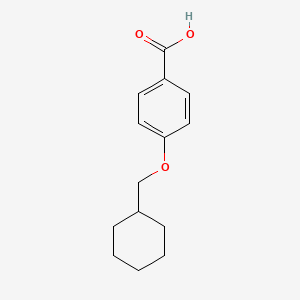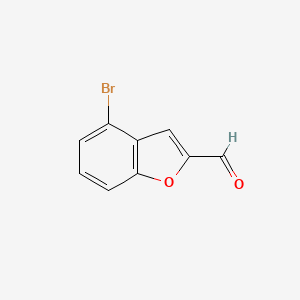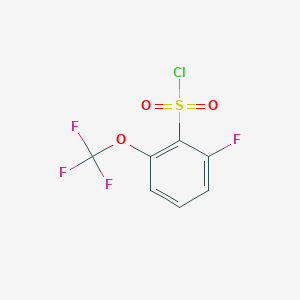
Cyclohexyl(cyclopentyl)methanone
Vue d'ensemble
Description
Cyclohexyl(cyclopentyl)methanone is an organic compound with the molecular formula C12H20O. It features a cyclohexyl group and a cyclopentyl group attached to a central carbonyl group, making it a cycloalkyl ketone. This compound is not commonly found in nature and is typically synthesized for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method for synthesizing cyclohexyl(cyclopentyl)methanone involves the Friedel-Crafts acylation of cyclopentane with cyclohexanoyl chloride using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another potential synthetic route is the reaction between cyclopentylmagnesium bromide and cyclohexanecarboxaldehyde.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound, as it is primarily used for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cyclohexyl(cyclopentyl)methanone can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the cycloalkyl groups can be modified or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules due to its unique structure.
Materials Science: The presence of cyclic structures makes it a potential building block for materials with specific properties.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action for cyclohexyl(cyclopentyl)methanone is not well-documented. as a ketone, it can participate in various chemical reactions involving the carbonyl group. The molecular targets and pathways would depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanone: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethanone: Similar in structure but lacks the cyclohexyl group.
Cyclohexylphenylmethanone: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
Cyclohexyl(cyclopentyl)methanone is unique due to the presence of both cyclohexyl and cyclopentyl groups attached to a central carbonyl group. This dual cyclic structure imparts specific chemical properties and potential reactivity that are distinct from other similar compounds.
Propriétés
IUPAC Name |
cyclohexyl(cyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYZKPNVAXWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)





![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)

